molecular formula C10H7BrF2O2 B13545623 1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid

1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B13545623
M. Wt: 277.06 g/mol
InChI Key: MHGFBZRQYKCJIT-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrF2O2 This compound features a cyclopropane ring substituted with a bromophenyl group and two fluorine atoms, making it a unique structure in organic chemistry

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and difluorocarbene precursors.

    Cyclopropanation: The key step involves the cyclopropanation reaction, where the difluorocarbene is generated in situ and reacts with the 3-bromobenzaldehyde to form the cyclopropane ring.

Chemical Reactions Analysis

1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorinated polymers.

    Chemical Biology: Researchers use this compound to study the effects of fluorinated and brominated substituents on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid can be compared with similar compounds, such as:

    1-(3-Bromophenyl)cyclopropane-1-carboxylic acid: This compound lacks the fluorine atoms, making it less stable and potentially less bioactive.

    1-(3-Chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid: The chlorine atom can alter the compound’s reactivity and biological activity compared to the bromine-substituted analogue.

    1-(3-Fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid: This compound has a fluorine atom instead of bromine, which can affect its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its combination of bromine and fluorine substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H7BrF2O2

Molecular Weight

277.06 g/mol

IUPAC Name

1-(3-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7BrF2O2/c11-7-3-1-2-6(4-7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15)

InChI Key

MHGFBZRQYKCJIT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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